
5-Pyrimidinylboronic acid
Overview
Description
Chemical Identity and Synthesis
5-Pyrimidinylboronic acid (CAS: 109299-78-7, molecular formula: C₄H₅BN₂O₂) is a heteroaromatic boronic acid with a boronic acid group (-B(OH)₂) at the 5-position of the pyrimidine ring. It is synthesized via lithium-halogen exchange reactions, where 5-bromopyrimidine reacts with triisopropylborate in the presence of n-BuLi at −78°C, followed by hydrolysis . This method achieves high yields (e.g., 87% for derivative 5 in Suzuki couplings) and is pivotal for constructing complex heterocycles .
Physical Properties The compound is a white-to-orange crystalline solid with a melting point of 110–114°C. It is soluble in polar aprotic solvents (DMSO, THF) and methanol but less so in hexane or water . Its stability under Suzuki-Miyaura coupling conditions makes it valuable for cross-couplings with halides .
Applications
this compound is widely used in synthesizing pharmaceuticals and functional materials. For example, it reacts with 4,6-dichloropyrimidine to form 4,6-bis(5-pyrimidyl)pyrimidine (56% yield), a precursor for penta-arylene systems . Its versatility in Pd-catalyzed reactions enables access to bioactive pyrimidine derivatives, such as kinase inhibitors and antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Pyrimidinylboronic acid can be synthesized through several methods. One common method involves the reaction of 5-bromopyrimidine with n-butyllithium and triisopropyl borate in tetrahydrofuran at low temperatures (-70 to -20°C). The intermediate product is then treated with hydrochloric acid and water, followed by neutralization with potassium hydroxide to obtain the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Pyrimidinylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to boranes under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or other reducing agents are employed.
Major Products:
Biaryls and Substituted Pyrimidines: These are the primary products of Suzuki-Miyaura coupling reactions.
Boronic Esters and Boranes: These are formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
Medicinal Chemistry Applications
5-Pyrimidinylboronic acid has been explored extensively for its potential in drug development, particularly in the context of targeting specific biological pathways.
- Inhibition of ALK-5 : Research indicates that pyrimidine derivatives, including this compound, can act as inhibitors of the ALK-5 receptor, which is implicated in several fibrotic diseases. These compounds show promise for treating conditions such as liver fibrosis and pulmonary hypertension by modulating TGFβ signaling pathways .
- Antibacterial Activity : Some studies have reported the synthesis of derivatives that exhibit antibacterial properties against Gram-positive bacteria. Compounds derived from this compound demonstrated moderate to good inhibitory activity, making them potential candidates for developing new antibiotics .
Bioconjugation and Targeted Drug Delivery
The boronic acid functional group allows for specific interactions with diols, which can be exploited in bioconjugation strategies.
- Polymeric Micelles for Drug Delivery : this compound can be incorporated into polymeric micelles designed for targeted drug delivery. These micelles can encapsulate anticancer drugs and enhance their delivery to tumor sites by binding selectively to sialic acid (SA) on cancer cell surfaces. This approach has shown improved efficacy in both in vitro and in vivo models without increasing side effects .
- Diagnostic Imaging : The conjugation of gadolinium complexes with boronic acids like this compound has been investigated as a contrast agent for magnetic resonance imaging (MRI). This application leverages the compound's ability to bind specifically to certain biomolecules, enhancing the imaging of tumors .
Material Science Applications
In addition to its biological applications, this compound is also relevant in materials science.
- Synthesis of Boron-Containing Materials : The compound serves as a precursor for synthesizing various boron-containing materials with unique electronic properties. Its ability to form stable complexes makes it useful in creating sensors and other functional materials .
- Organoboron Functionalization : Recent advancements have shown that functionalizing polyoxometalates with organoboron groups can lead to the development of nanocapsules with potential applications in drug delivery and catalysis .
Case Study 1: Targeting Cancer Cells
A study demonstrated the use of PBA-modified micelles encapsulating anti-cancer agents that showed enhanced targeting efficiency towards cancer cells expressing SA. The results indicated a significant increase in cellular uptake and cytotoxicity against B16F10 melanoma cells compared to non-targeted formulations .
Case Study 2: Antibiotic Development
Research into new derivatives of this compound revealed compounds with MIC values comparable to established antibiotics against resistant strains of bacteria. This highlights the potential for developing new therapeutic agents against antibiotic-resistant infections .
Mechanism of Action
The mechanism of action of 5-Pyrimidinylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final biaryl or substituted pyrimidine product . The molecular targets and pathways involved are specific to the reaction conditions and the nature of the substrates used .
Comparison with Similar Compounds
Structural Analogs: Substituted Pyrimidinylboronic Acids
Key Insight : Electron-withdrawing groups (e.g., Cl) increase reactivity in electrophilic substitutions but may reduce Suzuki coupling yields. Steric effects from substituents like methoxy limit cross-coupling scope .
Heterocyclic Boronic Acids
Key Insight : Pyrimidinylboronic acids exhibit higher regioselectivity in cross-couplings compared to pyridine analogs. Imidazole derivatives offer bifunctional reactivity but require stringent anhydrous conditions .
Arylboronic Acids
Key Insight : Pyrimidinylboronic acids outperform simple arylboronic acids in medicinal chemistry due to their nitrogen-rich heterocycles, which mimic bioactive scaffolds .
Pinacol Ester Derivatives
Compound | Form | Advantages | Key References |
---|---|---|---|
5-Pyrimidinylboronic acid pinacol ester | Boronate ester | Improved stability and shelf life; requires hydrolysis before use in couplings . |
Key Insight : Pinacol esters mitigate the hygroscopic nature of boronic acids but add synthetic steps for activation .
Biological Activity
5-Pyrimidinylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides an overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : CHBNO
- Molecular Weight : 123.91 g/mol
- CAS Number : 109299-78-7
- InChI Key : HZFPPBMKGYINDF-UHFFFAOYSA-N
This compound is characterized by the presence of a boronic acid functional group attached to a pyrimidine ring. This structural feature allows for versatile reactivity, particularly in coupling reactions, making it significant in synthetic organic chemistry and medicinal applications.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that boronic acids can inhibit proteasomes, which are critical for cancer cell survival. The ability of this compound to interact with biological targets involved in cancer progression is under investigation .
- Antiviral Activity : Compounds with boronic acid moieties have been reported to possess antiviral properties. The mechanism often involves interference with viral replication processes .
- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases. The interaction of this compound with specific enzymes may provide insights into its therapeutic potential .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A study demonstrated that derivatives of pyrimidinylboronic acids, including this compound, showed promising results in inhibiting tumor growth in vitro. The mechanism involved the inhibition of the proteasome pathway, leading to apoptosis in cancer cells. The compound's ability to selectively target cancerous cells while sparing normal cells highlights its potential as a therapeutic agent .
Case Study: Antiviral Properties
Another investigation explored the antiviral efficacy of boronic acid derivatives against various viruses. It was found that this compound exhibited significant activity against certain strains by disrupting their replication cycle. This suggests a potential role in developing antiviral therapies .
Synthesis and Applications
This compound can be synthesized through several methods, including:
- Suzuki Coupling Reactions : This method allows for the formation of carbon-boron bonds, facilitating the creation of complex organic molecules.
- Boronation Reactions : Direct boronation of pyrimidines can yield boronic acids efficiently.
These synthetic routes not only enable the production of this compound but also allow for the exploration of various derivatives that may enhance its biological activity .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-Pyrimidinylboronic acid, and how do they influence experimental design?
- Molecular formula : C₄H₅BN₂O₂; Molecular weight : 123.91 g/mol .
- Purity : Commercial samples often exceed 95% purity (HPLC), but anhydride content may vary; verify via ¹¹B NMR to confirm boronic acid integrity .
- Melting point : 110–114°C, indicating thermal stability for room-temperature reactions .
- Methodological note : Characterize batches using HPLC and elemental analysis to ensure consistency in cross-coupling reactions .
Q. How should this compound be stored to maintain stability?
- Store at 4°C or below in airtight, moisture-free containers to prevent hydrolysis of the boronic acid group .
- Pre-dry solvents (e.g., THF, DMF) over molecular sieves when preparing solutions to avoid decomposition .
Q. What synthetic routes are commonly used to prepare this compound?
- Method 1 : Miyaura borylation of 5-bromopyrimidine using bis(pinacolato)diboron and Pd catalysts (e.g., Pd(dppf)Cl₂) in dioxane at 80–100°C .
- Method 2 : Transmetalation from Grignard reagents or lithium intermediates, followed by borate quenching .
- Validation : Confirm regioselectivity via ¹H NMR (pyrimidine proton shifts at δ 8.5–9.0 ppm) .
Q. Which analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign pyrimidine ring protons and boron-bound oxygen environments .
- FT-IR : Identify B–O (~1340 cm⁻¹) and B–C (~1480 cm⁻¹) stretching modes .
- Mass spectrometry : Use ESI-MS to detect [M+H]⁺ peaks at m/z 124.9 .
Q. How does solubility impact reaction design with this compound?
- Limited solubility in water; use polar aprotic solvents (DMSO, DMF) or aqueous-organic biphasic systems for Suzuki-Miyaura couplings .
- For low-solubility cases, employ microwave-assisted heating or ionic liquid additives to enhance reactivity .
Advanced Research Questions
Q. How can contradictory data on this compound’s reactivity in Suzuki-Miyaura couplings be resolved?
- Issue : Variable yields due to competing protodeboronation or anhydride formation.
- Solution : Optimize base (e.g., K₂CO₃ vs. Cs₂CO₃) and Pd catalyst (e.g., Pd(PPh₃)₄ for electron-deficient aryl halides) .
- Validation : Monitor reaction progress via TLC or in situ ¹¹B NMR to detect intermediates .
Q. What strategies improve the stability of this compound under acidic or basic conditions?
- Acidic conditions : Avoid pH <5 to prevent boronic acid → trifluoroborate conversion; use buffered systems (pH 6–8) .
- Basic conditions : Add chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation .
Q. How do computational studies (e.g., DFT) inform the reactivity of this compound?
- Frontier molecular orbitals : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites in cross-coupling .
- Solvent effects : Simulate solvation shells to optimize solvent selection for reaction kinetics .
Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals?
- Case study : Used as a building block for kinase inhibitors; couple with halogenated pyridines to form bioactive cores .
- Challenges : Steric hindrance from the pyrimidine ring requires tailored ligands (e.g., SPhos) for efficient Pd catalysis .
Q. How can researchers address batch-to-batch variability in commercial this compound?
Properties
IUPAC Name |
pyrimidin-5-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-1-6-3-7-2-4/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFPPBMKGYINDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383574 | |
Record name | 5-Pyrimidinylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109299-78-7 | |
Record name | 5-Pyrimidinylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Pyrimidinylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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